molecular formula C10H19N3O3 B2460614 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine CAS No. 1352661-59-6

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

Cat. No.: B2460614
CAS No.: 1352661-59-6
M. Wt: 229.28
InChI Key: ICMRUAQEVGWING-UHFFFAOYSA-N
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Description

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is a chemical compound with the molecular formula C11H21N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of 3-cyanopyrrolidine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methanol at elevated temperatures. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the Boc (tert-butoxycarbonyl) protecting group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine: A similar compound with a six-membered ring instead of a five-membered ring.

    1-Boc-3-(N-hydroxycarbamimidoyl)-azetidine: A compound with a four-membered ring.

    This compound-2-carboxylic acid: A derivative with an additional carboxylic acid group.

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMRUAQEVGWING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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